5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Solid-state characterization Purity assessment MedChem procurement

5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1048913-54-7) is a halogenated dihydropyridine-3-carbaldehyde fragment. It belongs to the 6-oxo-1,6-dihydropyridine-3-carbaldehyde series, a privileged scaffold known for its aldehyde handle enabling rapid derivatization into Schiff bases, hydrazones, and other condensation products.

Molecular Formula C14H12ClNO2
Molecular Weight 261.7 g/mol
CAS No. 1048913-54-7
Cat. No. B1415292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
CAS1048913-54-7
Molecular FormulaC14H12ClNO2
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C=O
InChIInChI=1S/C14H12ClNO2/c1-10-2-4-11(5-3-10)7-16-8-12(9-17)6-13(15)14(16)18/h2-6,8-9H,7H2,1H3
InChIKeyIAFMYXVWWUEOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1048913-54-7) for Fragment-Based Screening & MedChem Procurement


5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1048913-54-7) is a halogenated dihydropyridine-3-carbaldehyde fragment . It belongs to the 6-oxo-1,6-dihydropyridine-3-carbaldehyde series, a privileged scaffold known for its aldehyde handle enabling rapid derivatization into Schiff bases, hydrazones, and other condensation products [1][2]. This compound is supplied as a solid with a reported melting point of 112–114 °C and a purity specification of 95% (HPLC) .

Why 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Cannot Be Substituted with Generic Analogs


Subtle variations in the halogen and N-benzyl substitution pattern on the 1,6-dihydro-3-pyridinecarbaldehyde core critically impact molecular recognition, reactivity, and physicochemical properties. The 5-chloro substituent electronically polarizes the pyridone ring, tuning the aldehyde's electrophilicity and influencing hydrogen-bonding networks . The para-methylbenzyl group at N1 provides a specific lipophilic footprint (calculated LogP ~2.67) distinct from unsubstituted benzyl or para-fluorobenzyl analogs, affecting fragment solubility and protein binding . In fragment-based drug discovery (FBDD), even minor structural changes can abolish initial binding hits; therefore, procurement of the exact screening hit rather than a generic surrogate is mandatory to reproduce and advance structure–activity relationships [1].

Head-to-Head Quantitative Differentiation Evidence for 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1048913-54-7)


Melting Point vs. N1-Des-chloro-4-methylbenzyl Analog

The target compound exhibits a sharp melting point of 112–114 °C, a direct indicator of crystalline purity and identity for procurement acceptance. Its close N1-des-chloro analog, 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde (CAS 952183-55-0), is reported as a low-melting solid with no sharp melting point specification in vendor listings, suggesting a different solid-state form that can complicate handling, weighing, and formulation in a research setting .

Solid-state characterization Purity assessment MedChem procurement

Predicted LogP vs. 5-Bromo Analog: Lipophilicity Tuning for CNS Permeability

The 5-chloro substitution yields a predicted LogP of ~2.67 (ALogP) for the target compound. The direct 5-bromo analog, 5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 952183-73-2), has a calculated molecular weight 44 Da higher (306.15 vs. 261.70 Da) and is expected to exhibit a LogP increase of approximately 0.3–0.5 units, placing it outside the typically preferred CNS multiparameter optimization (MPO) lipophilicity window (LogP 1–3) .

Fragment-based drug discovery CNS drug design Lipophilicity

N1-4-Methylbenzyl vs. N1-4-Fluorobenzyl: Electron-Density Tuning for SAR

The 4-methylbenzyl N1-substituent in the target compound is electron-donating (Hammett σₚ = –0.17), while the 4-fluorobenzyl substituent in the analog 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1033463-22-7) is electron-withdrawing (Hammett σₚ = +0.06). This reversal in electronic character modulates the electron density of the pyridone ring and the electrophilicity of the 3-carbaldehyde group, directly affecting the rate of Schiff-base formation and the stability of resulting conjugates [1].

Structure–activity relationship MedChem lead optimization Electronic effects

BIONET 2nd Generation Premium Fragment Library Provenance vs. Generic In-House Synthesis

The target compound is sourced from the Key Organics BIONET 2nd Generation Premium Fragment Library, a collection explicitly curated for Rule-of-Three compliance, PAINS-free integrity, and experimentally validated aqueous solubility (>200 µM in PBS, pH 7.4) . The non-chlorinated analog (CAS 952183-55-0) is not part of this premium curated library and has been marked as discontinued by primary suppliers, raising concerns about batch-to-batch reproducibility and long-term availability .

Fragment-based screening Quality assurance Library procurement

Molecular Weight Advantage Over 5-Bromo Analog for Fragment Library Design

The target compound (MW 261.70 Da) falls within the optimal fragment molecular weight range (MW ≤ 300 Da) defined by the Rule of Three (Ro3) for fragment libraries. The 5-bromo analog (CAS 952183-73-2, MW 306.15 Da) exceeds the 300 Da heavy fragment threshold, which is associated with lower hit rates and reduced ligand efficiency in fragment screening . The 44.45 Da molecular weight difference translates to a 17% increase, potentially excluding the bromo analog from stringent fragment library compositions.

Fragment-based screening Lead-likeness Molecular weight

Critical Note: Absence of Head-to-Head Biological Activity Data

As of the evidence cutoff date, no published head-to-head biological activity comparison between 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde and any close structural analog was identified in peer-reviewed journals, patents, or public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) [1][2]. The differentiation claims in this guide are therefore based on physicochemical properties, structural comparisons, and library provenance rather than comparative IC50, Kd, or cellular activity data. Users requiring biological activity-based selection must request custom profiling or await publication of screening data.

Evidence gap Pharmacological profiling Procurement decision

Optimal Application Scenarios for 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Based on Quantitative Evidence


Fragment-Based Lead Discovery Campaigns Requiring Rule-of-Three Compliance

With a molecular weight of 261.70 Da and a predicted LogP of ~2.67, this compound meets all Rule-of-Three criteria (MW ≤ 300, cLogP ≤ 3, HBD = 0, HBA = 3) and is supplied as part of the BIONET 2nd Generation Premium Fragment Library with experimentally verified aqueous solubility . It is immediately suitable for high-concentration fragment soaking and NMR/SPR screening without the solubility compromises anticipated for the heavier 5-bromo analog .

CNS Drug Discovery Programs Requiring Tight Lipophilicity Control

The predicted LogP of ~2.67 falls within the CNS MPO desired range (1–3), whereas the 5-bromo analog is projected to exceed this window. The 4-methylbenzyl N1-substituent contributes favorable lipophilicity without the electron-withdrawing character of the 4-fluorobenzyl analog, preserving the electron-rich pyridone character that may engage aromatic residues in neurotransmitter receptor binding pockets .

MedChem SAR Expansion of N1-Benzyl Electronic and Steric Space

The distinct Hammett electronic character of the 4-methylbenzyl group (σₚ = –0.17) versus the 4-fluorobenzyl (σₚ = +0.06) and 4-chlorobenzyl (σₚ = +0.23) groups provides a unique electron-donating benchmark for systematic SAR exploration . Procurement of this specific compound is essential for head-to-head comparison with the 4-chlorobenzyl analog (CAS 339024-36-1) in assays measuring Schiff-base formation kinetics, protein adduct stability, or target engagement .

Reliable Solid-Phase Dispensing for Automated Library Handling

The well-defined melting point of 112–114 °C corroborates the crystalline nature of this compound, facilitating accurate solid dispensing in automated library management systems (e.g., acoustic dispensing, powder weighing robots) . This contrasts with the N1-des-chloro analog (CAS 952183-55-0), which lacks a sharp melting specification and is reported as a low-melting solid or oil, posing handling challenges in high-throughput screening environments .

Quote Request

Request a Quote for 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.